Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
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Overview
Description
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] is a complex organic compound used primarily in the field of DNA synthesis. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The modifications in this compound enhance its stability and functionality in various biochemical applications .
Preparation Methods
The synthesis of Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] involves several steps:
Protection of Functional Groups: The hydroxyl groups of guanosine are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Introduction of Isobutyryl Group: The exocyclic amine functions are protected by an isobutyryl group.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Deprotection: The DMT group is removed under acidic conditions to yield the final product.
Chemical Reactions Analysis
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using iodine in the presence of water and pyridine.
Reduction: Reduction reactions are less common but can be performed using appropriate reducing agents.
Substitution: The phosphoramidite group can undergo substitution reactions, particularly in the presence of nucleophiles.
Scientific Research Applications
This compound is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields:
Chemistry: Used in the synthesis of modified nucleic acids.
Biology: Essential for gene synthesis, sequencing, and amplification.
Medicine: Used in the development of antisense therapies and diagnostic tools.
Industry: Employed in the production of synthetic genes and other biotechnological applications.
Mechanism of Action
The compound acts by incorporating into the growing DNA strand during synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the preceding nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate, completing the addition of the nucleotide. The isobutyryl and DMT groups protect the reactive sites during synthesis, ensuring high fidelity and efficiency .
Comparison with Similar Compounds
Similar compounds include:
DMT-dG(ib) Phosphoramidite: Another guanosine derivative used in DNA synthesis.
DMT-2’-O-TBDMS-rG(ib) Phosphoramidite: A ribonucleoside analog used for RNA synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A fluorinated analog used for increased stability in oligonucleotide synthesis.
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] stands out due to its specific modifications that enhance its stability and reactivity, making it particularly useful in high-fidelity DNA synthesis .
Properties
Molecular Formula |
C44H58N7O8P |
---|---|
Molecular Weight |
843.9 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C44H58N7O8P/c1-28(2)40(52)48-43-47-39-38(41(53)49-43)46-27-50(39)42-37(59-60(57-24-12-23-45)51(29(3)4)30(5)6)25-36(58-42)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-39,42-43,47H,12,24-26H2,1-8H3,(H,48,52)(H,49,53)/t36-,37+,38?,39?,42+,43?,60?/m0/s1 |
InChI Key |
HYHSVVSASKSIJT-VSLJMZOWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(CC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
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